

Application Notes: 1-(2,3-Dichlorophenyl)piperazine Hydrochloride in Organic Synthesis

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Compound of Interest

Compound Name: 1-(2,3-Dichlorophenyl)piperazine hydrochloride

Cat. No.: B194418

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-(2,3-Dichlorophenyl)piperazine hydrochloride** (DCPP HCl) is a pivotal intermediate in pharmaceutical chemistry, primarily recognized for its role in the synthesis of atypical antipsychotic drugs such as aripiprazole and cariprazine.^{[1][2][3]} Its structure, featuring a piperazine ring attached to a dichlorophenyl moiety, makes it a versatile building block for creating complex molecules with significant central nervous system (CNS) activity. The dichlorophenyl group, in particular, is noted for enhancing dopamine receptor binding in target molecules.^[1] These application notes provide detailed protocols for the synthesis of DCPP HCl itself and its subsequent use in key organic synthesis reactions, with a focus on methodologies relevant to drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of DCPP HCl is essential for its effective use in synthesis, including planning reaction setups, solvent selection, and purification strategies.

Table 1: Physicochemical Properties of 1-(2,3-Dichlorophenyl)piperazine HCl

Property	Value	References
CAS Number	119532-26-2	[4]
Molecular Formula	$C_{10}H_{12}Cl_2N_2 \cdot HCl$ (or $C_{10}H_{13}Cl_3N_2$)	[4][5]
Molecular Weight	267.58 g/mol (base); 286.4 g/mol (HCl salt)	[4]
Appearance	White to off-white solid/crystalline powder	[2][4][6]
Melting Point	243-247 °C	[2][4][7]
Boiling Point	365.1 °C at 760 mmHg	[2]
Solubility	Soluble in water, DMSO, and methanol	[2][6][7][8]
Purity	Typically ≥97-99%	[4]
Sensitivity	Hygroscopic	[2]

Safety and Handling: **1-(2,3-Dichlorophenyl)piperazine hydrochloride** is considered a hazardous chemical.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the solid.[9]

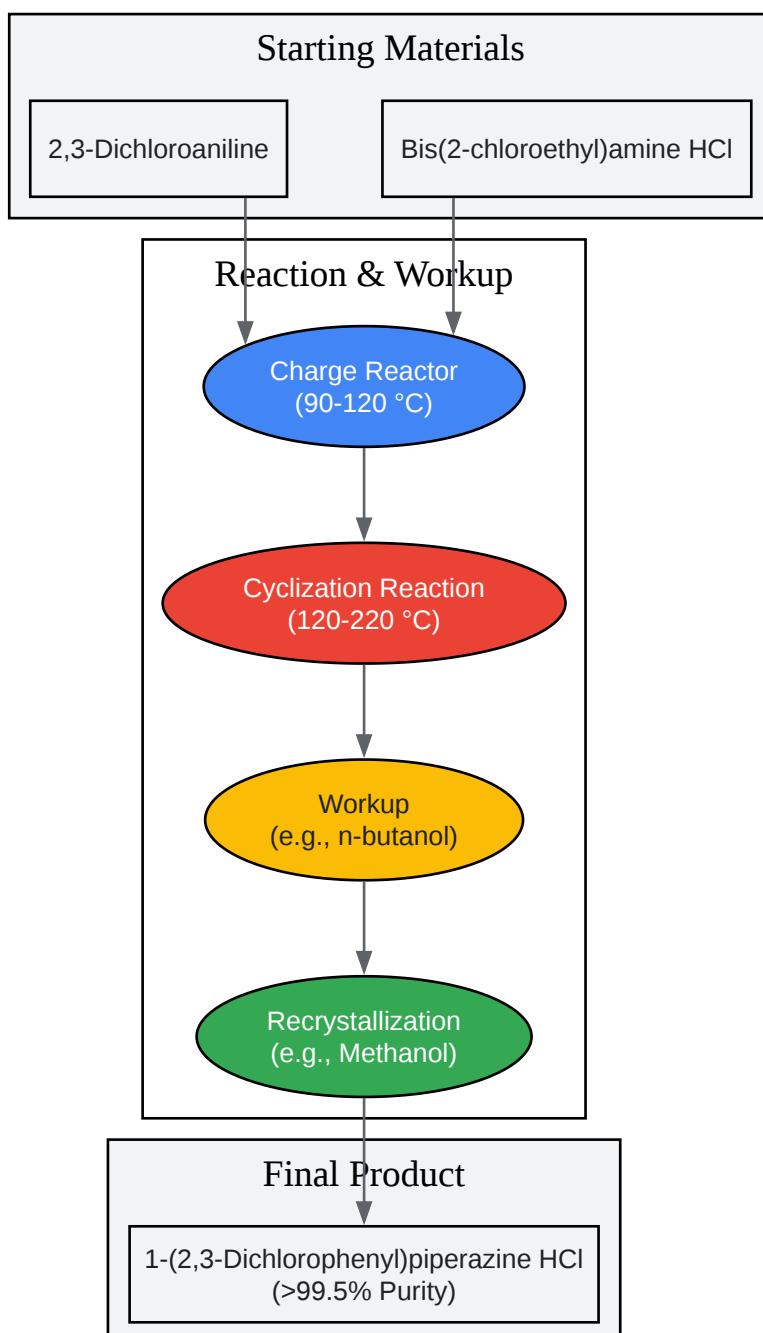
Table 2: GHS Hazard Statements

Code	Hazard Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation
H410	Very toxic to aquatic life with long lasting effects

(Data aggregated from multiple sources)[4][5]

Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl

The most common industrial-scale synthesis involves a solvent-free cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride at high temperatures.[1][10] This method is favored for its simplicity and reduced waste.[1]



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Caption: Workflow for the synthesis of DCPP HCl.

Experimental Protocol:

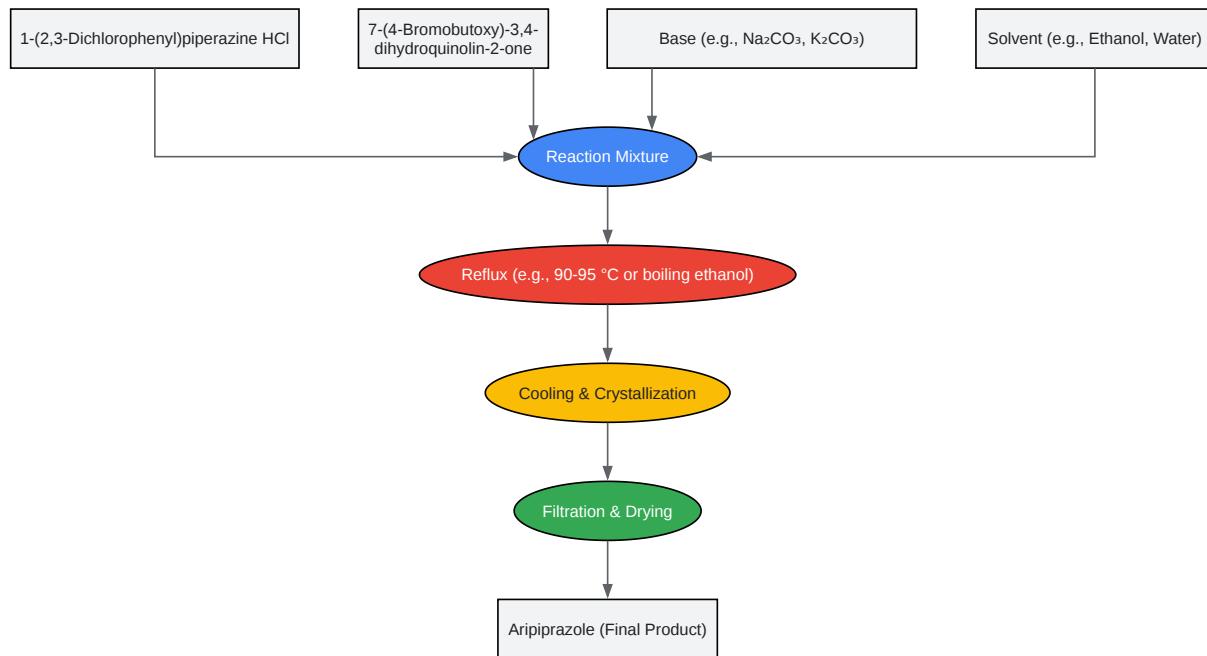
- Charging the Reactor: In a suitable glass-lined reactor equipped with a stirrer and heating system, add 2,3-dichloroaniline. Begin stirring and heat the contents to between 90-120 °C. [10]
- Addition of Reagent: Once the temperature is stable, add bis(2-chloroethyl)amine hydrochloride solid in portions. The optimal mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is typically between 1:1.4 and 1:1.6.[10]
- Cyclization Reaction: After the addition is complete, increase the temperature to the reaction range of 170-200 °C.[10] Maintain this temperature for 4-34 hours, monitoring the reaction progress by a suitable method (e.g., HPLC, TLC).[10][11]
- Workup: After the reaction is complete, stop heating and allow the mixture to cool. Add an appropriate solvent such as n-butanol and stir under reflux for approximately 1 hour to dissolve the product and facilitate handling.[10][11]
- Crystallization and Isolation: Cool the solution to induce crystallization. Collect the crude product by filtration.
- Purification: Recrystallize the crude product from a suitable solvent, such as methanol or a methanol/water mixture, to achieve high purity.[10][11]
- Drying: Dry the purified crystals to obtain the final **1-(2,3-Dichlorophenyl)piperazine hydrochloride** product.

Table 3: Reaction Parameters for DCPP HCl Synthesis

Parameter	Value	References
Reactant 1	2,3-Dichloroaniline	[10]
Reactant 2	Bis(2-chloroethyl)amine hydrochloride	[10]
Mass Ratio (Reactant 1:2)	1:1.4 - 1:1.6 (optimal)	[10]
Charging Temperature	90 - 120 °C	[10]
Reaction Temperature	120 - 220 °C (170 - 200 °C optimal)	[10]
Reaction Time	4 - 34 hours	[10] [11]
Workup Solvent	n-Butanol	[10] [11]
Purification Solvent	Methanol or Methanol/Water (10:1)	[10] [11]
Yield	59.5% - 65.6%	[10] [11]
Purity (HPLC)	>99.5%	[1] [10] [11]

Protocol 2: N-Alkylation for Aripiprazole Synthesis

The primary application of DCPP HCl is the synthesis of aripiprazole via N-alkylation with a suitable alkyl halide, such as 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[\[2\]](#)[\[12\]](#)[\[13\]](#)

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Caption: Workflow for the synthesis of Aripiprazole.

Experimental Protocol:

- Preparation: To a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one and **1-(2,3-dichlorophenyl)piperazine hydrochloride** in a suitable solvent (e.g., ethanol or water), add a powdered inorganic base such as sodium carbonate or potassium carbonate.^{[12][14]}
- Reaction: Heat the mixture to reflux with stirring. The reaction temperature is typically the boiling point of the solvent (e.g., ethanol) or around 90-95 °C if using an aqueous system.^{[12][14]} Maintain reflux for 4 to 12 hours.^{[12][14]}

- Isolation: After the reaction is complete, cool the mixture to room temperature or approximately 40 °C to allow the product to crystallize.[12][14]
- Purification: Collect the precipitated crystals by filtration. The crude product can be further purified by taking it up in a fresh portion of solvent (e.g., ethanol), refluxing briefly, cooling, and re-filtering to remove any remaining inorganic salts.[12]
- Drying: Dry the purified aripiprazole crystals to obtain the final product.

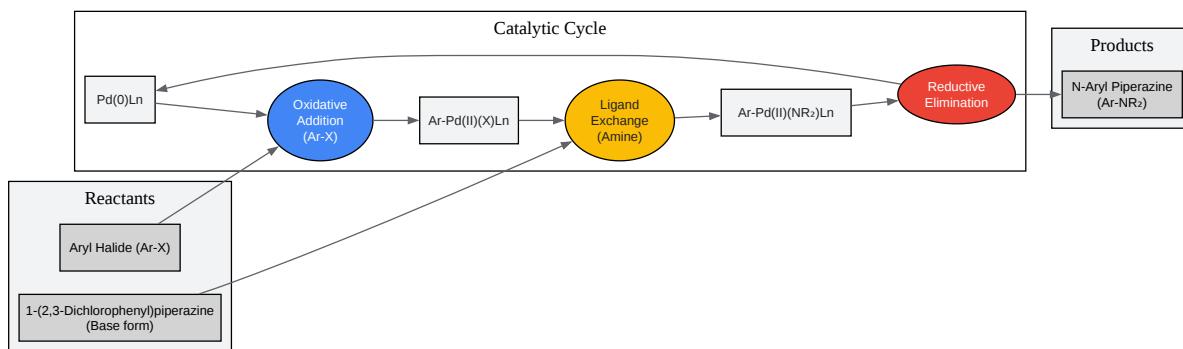
Table 4: Reaction Parameters for Aripiprazole Synthesis

Parameter	Value	References
Reactant 1	1-(2,3-Dichlorophenyl)piperazine HCl	[12]
Reactant 2	7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one	[12]
Base	Anhydrous Sodium Carbonate (Na ₂ CO ₃) or Potassium Carbonate (K ₂ CO ₃)	[12][14]
Molar Ratio (Base:Reactant 1)	2:1	[12]
Solvent	Ethanol or Water	[12][14]
Reaction Temperature	Reflux (Boiling point of solvent)	[12]
Reaction Time	4 - 12 hours	[12][14]
Yield	~85%	[12]
Purity (HPLC)	>99.3%	[12]

Protocol 3: General N-Arylation (Buchwald-Hartwig Amination)

DCPP HCl is an excellent substrate for palladium-catalyzed Buchwald-Hartwig amination, allowing for the synthesis of novel tri-substituted piperazine derivatives.[15] This reaction forms

a C-N bond between the piperazine nitrogen and an aryl halide or triflate.



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Caption: Catalytic cycle for Buchwald-Hartwig amination.

General Experimental Protocol:

Note: The hydrochloride salt must be neutralized to the free base form of the piperazine before the reaction, typically by treatment with a suitable base.

- Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).
- Addition of Reactants: Add the aryl halide (or triflate) and the free base of 1-(2,3-dichlorophenyl)piperazine to the tube.
- Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).

- Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) and stir for the required time (1-24 hours). Monitor the reaction by TLC or GC/MS.
- Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine.
- Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl piperazine product.

Table 5: Typical Components for Buchwald-Hartwig Amination

Component	Examples	Role
Aryl Partner	Aryl bromides, chlorides, iodides, or triflates	Electrophile
Amine Partner	1-(2,3-Dichlorophenyl)piperazine (free base)	Nucleophile
Palladium Precursor	Pd(OAc) ₂ , Pd ₂ (dba) ₃	Catalyst
Ligand	BINAP, XPhos, SPhos, P(o-tolyl) ₃	Stabilizes Pd(0), facilitates catalytic cycle
Base	NaOt-Bu, K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄	Amine deprotonation, neutralizes HX
Solvent	Toluene, Dioxane, THF (anhydrous)	Reaction medium
Temperature	80 - 110 °C	Thermal energy for reaction

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